4-[2-(3,4-diethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound is a derivative of phenethylamine, which is a basic structure for many pharmaceuticals and naturally occurring substances . It has two ethoxy groups attached to the phenyl ring and a methoxy group attached to another phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including ethoxy, methoxy, and triazole-thiol groups. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo various chemical reactions. For instance, the ethoxy groups could potentially undergo hydrolysis under acidic or basic conditions to form ethanol and a phenol .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-4-26-18-11-6-15(14-19(18)27-5-2)12-13-24-20(22-23-21(24)28)16-7-9-17(25-3)10-8-16/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOFTCMWGCQHAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C(=NNC2=S)C3=CC=C(C=C3)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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